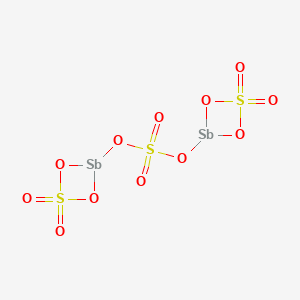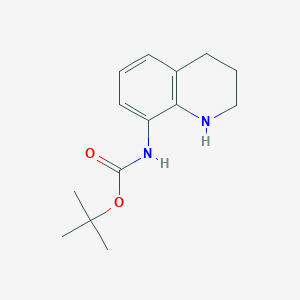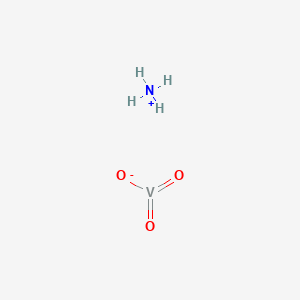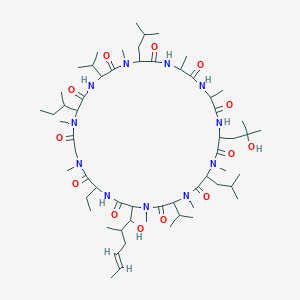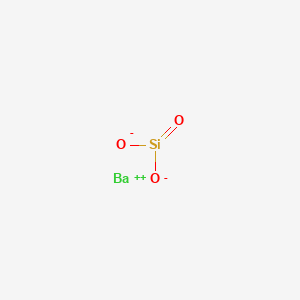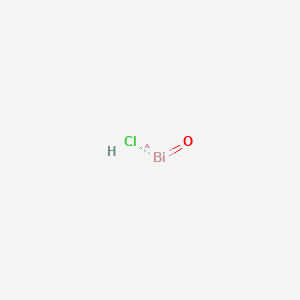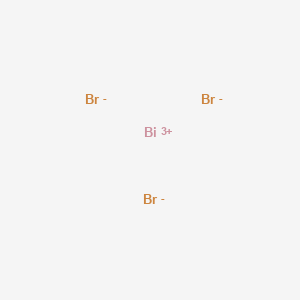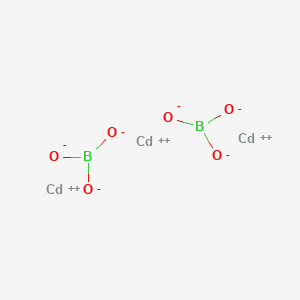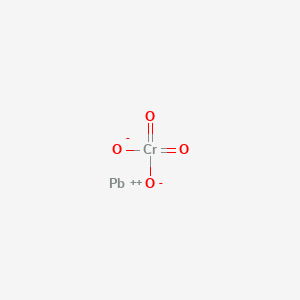
Chromate de plomb
Vue d'ensemble
Description
Lead Chromate is a yellow, orange or red colored, crystalline, inorganic compound that emits toxic chromium fumes upon heating. Lead chromate is highly corrosive and is a strong oxidizing agent. This substance is used in printing inks, paints and to color vinyl, rubber and paper. Lead chromate primarily affects the lungs causing shortness of breath, bronchitis, pneumonia and asthma but can also affect the gastrointestinal tract, liver, kidneys and immune system. This substance is a known human carcinogen and is associated with an increased risk of developing lung cancer and cancer of the sinonasal cavity. (NCI05)
Lead chromate appears as yellow or orange-yellow powder. One of the most insoluble salts. Basic lead chromates are used as pigments. (NTP, 1992)
Lead chromate is a chromium coordination entity comprising chromate and lead(2+) ions in a 1:1 ratio It has a role as a carcinogenic agent, a neurotoxin and a nephrotoxin. It is a lead coordination entity and a chromium coordination entity. It contains a lead(2+) and a chromate(2-).
Applications De Recherche Scientifique
Performances de capacité et de polarisation
Le chromate de plomb a été utilisé dans la création d'un système hybride de faible dimension pour les performances de capacité et de polarisation . Ce système a été synthétisé en utilisant une voie de stratégie de complexation, et sa caractérisation structurale a révélé un système de this compound monophasé qui appartient à une structure monoclinique de type monazite . L'appareil a affiché une valeur maximale de constante diélectrique de 2400 à 120 °C dans des conditions de fréquence de 100 Hz . Cette valeur élevée de constante diélectrique provient de la polarisation d'orientation de l'unité CrO4 et de la contribution de la charge spatiale dans le système .
Générateur de tension induit par la pression
Le dispositif à base de this compound a également montré une génération de tension induite par la pression dans différentes conditions de pression . Cela suggère qu'il pourrait avoir une application potentielle en tant que générateur de tension .
Recherche sur la cancérogénicité
Le this compound a été utilisé dans la recherche sur la cancérogénicité, en particulier pour étudier les effets de l'exposition chronique . Il a été constaté que l'exposition chronique au this compound provoque des anomalies centrosomiques et une aneuploïdie dans les cellules pulmonaires humaines . Cela suggère qu'un mécanisme possible de cancérogenèse induite par le this compound passe par un dysfonctionnement centrosomique, conduisant à l'induction d'une aneuploïdie .
Activité tumorigène
Le this compound a été étudié pour son potentiel cancérigène chez les rats et les souris <svg class="icon" height="16" p-id="1735" t="1709264788
Mécanisme D'action
Target of Action
Lead chromate, an inorganic compound with the chemical formula PbCrO4, primarily targets cellular structures and biological processes. It interacts with various macromolecules within cells .
Mode of Action
Lead chromate’s mode of action is primarily through the generation of reactive oxygen species (ROS) within cells . This can lead to oxidative stress, weakening of the antioxidant defense, and enzyme inactivation . The interaction of lead chromate with its targets can lead to changes in cellular processes, including growth, proliferation, differentiation, damage-repairing processes, and apoptosis .
Biochemical Pathways
It is known that lead chromate can disrupt cellular events and induce toxicity, including ros generation . This can lead to oxidative stress and DNA damage, potentially causing genomic instability .
Pharmacokinetics
It is known that lead chromate is poorly soluble in water , which can affect its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of lead chromate’s action include the induction of oxidative stress, DNA damage, and genomic instability . These effects can lead to various health problems, including carcinogenicity, neurotoxicity, and nephrotoxicity . Chronic exposure to lead chromate can also lead to centrosome abnormalities and aneuploidy in human lung cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lead chromate. For example, the solubility of lead chromate can be influenced by the pH and composition of the surrounding environment . Additionally, microbial activity can play a role in the remediation of chromium, offering eco-friendly solutions .
Safety and Hazards
Analyse Biochimique
. . Despite its limited solubility, lead chromate can have significant biochemical impacts due to its interactions with various biomolecules.
Biochemical Properties
Lead chromate does not directly participate in typical biochemical reactions due to its inorganic nature. It can interact with enzymes, proteins, and other biomolecules, often leading to inhibition of their function
Cellular Effects
Lead chromate can have profound effects on various types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and interfering with cellular metabolism
Molecular Mechanism
It is known to bind to various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lead chromate can change over time. This can be due to the compound’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of lead chromate can vary with different dosages in animal models. High doses of lead chromate can have toxic or adverse effects
Metabolic Pathways
Lead chromate does not directly participate in metabolic pathways due to its inorganic nature. It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Propriétés
IUPAC Name |
dioxido(dioxo)chromium;lead(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.4O.Pb/q;;;2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUPNEIJQCETIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PbCrO4, CrO4Pb | |
| Record name | LEAD CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20564 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | LEAD CHROMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | lead chromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead_chromate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
11119-70-3 (Parent), Array | |
| Record name | Lead chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011119703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic acid (H2CrO4), lead(2 ) salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015804543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1064792 | |
| Record name | Lead(II) chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lead chromate appears as yellow or orange-yellow powder. One of the most insoluble salts. Basic lead chromates are used as pigments. (NTP, 1992), Bright yellow solid; Low water solubility (5.8 ug/L); [ACGIH], YELLOW-TO-ORANGE-YELLOW CRYSTALLINE POWDER., Yellow or orange-yellow crystals or powder. | |
| Record name | LEAD CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20564 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lead chromate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1175 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | LEAD CHROMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | LEAD CHROMATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/640 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
Decomposes (NTP, 1992), Decomposes, not available (decomposes when heated), 482 °F (decomposes) | |
| Record name | LEAD CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20564 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | LEAD CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | LEAD CHROMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | LEAD CHROMATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/640 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.2 mg/L, In water, 0.17 mg/L at 20 °C, In water, 0.058 mg/L at 25 °C, Insoluble in acetic acid; soluble in dilute nitric acid and in solutions of fixed alkali hydroxides, Soluble in acid; insoluble in ammonia, Solubility in water at 25 °C: none | |
| Record name | LEAD CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20564 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | LEAD CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | LEAD CHROMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
6.12 at 59 °F (NTP, 1992) - Denser than water; will sink, 6.12 g/cu cm, 6.3 g/cm³, 6.12 at 59 °F | |
| Record name | LEAD CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20564 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | LEAD CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | LEAD CHROMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | LEAD CHROMATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/640 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
Approximately 0 mm Hg | |
| Record name | LEAD CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow or orange-yellow powder, Yellow-orange monoclinic crystals, Orthorhombic: yellow crystals; monoclinic: orange crystals; tetragonal: red crystals | |
CAS No. |
7758-97-6, 11119-70-3, 15804-54-3, 1344-37-2 | |
| Record name | LEAD CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20564 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lead chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011119703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic acid (H2CrO4), lead(2 ) salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015804543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic acid (H2CrO4), lead(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead(II) chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead sulfochromate yellow | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lead chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD CHROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA3229AOUS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LEAD CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | LEAD CHROMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | LEAD CHROMATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/640 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
1551 °F (NTP, 1992), 844 °C, 1551 °F | |
| Record name | LEAD CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20564 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lead chromate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1175 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | LEAD CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | LEAD CHROMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | LEAD CHROMATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/640 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
A: Lead chromate's low solubility in biological fluids plays a crucial role in its toxicity []. While it exists as particles outside the cell, it undergoes cell-enhanced dissolution in the extracellular environment, leading to a chronic release of Cr(VI) ions [, , ]. These ions are then transported into the cell, where they can exert their genotoxic effects.
A: Lead chromate exposure can lead to dose-dependent cell death, primarily through apoptosis [, ]. Studies have shown that XRCC1, a DNA repair protein, plays a protective role against lead chromate-induced cytotoxicity [, ]. Lead chromate can also induce chromosome instability, leading to aneuploidy and the formation of cells with abnormal chromosome numbers, which may contribute to its carcinogenic potential [, , ].
A: The molecular formula is PbCrO4, and its molecular weight is 323.19 g/mol [].
A: Yes, spectroscopic techniques like X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FTIR), and Raman spectroscopy have been used to characterize lead chromate [, , , ]. These techniques provide information about the crystal structure, chemical bonds, and vibrational modes of the compound.
A: The stability of lead chromate, particularly its color, is affected by factors like light exposure and the presence of sulfur [, , ]. Sulfur-rich lead chromate pigments tend to be more prone to discoloration than their sulfur-poor counterparts [].
A: While the provided research articles do not specifically focus on the catalytic properties of lead chromate, its semiconductor properties, as evidenced by its electrical conductivity behavior [], suggest potential for catalytic applications. Further research is needed to explore this aspect.
A: While not extensively covered in the provided abstracts, computational chemistry techniques, such as density functional theory (DFT) calculations, can be used to study the electronic structure, optical properties, and reactivity of lead chromate []. These studies can provide insights into the compound's behavior at the molecular level and aid in understanding its toxicity mechanisms.
A: The primary determinant of lead chromate's toxicity is its solubility and the release of Cr(VI) ions []. Structural modifications that influence solubility, such as the incorporation of sulfate ions to form lead chromate sulfate [Pb(Cr,S)O4], can affect its toxicity [, , ]. Generally, more soluble forms of chromate are associated with greater toxicity.
A: Research has focused on encapsulating lead chromate particles within an amorphous silica coating to reduce both chemical leaching and biological availability []. This encapsulation significantly reduces the absorption of both lead and chromium in rodent feeding studies and minimizes the leaching of these elements in environmental tests [].
A: Due to its carcinogenicity, occupational exposure to lead chromate is strictly regulated []. Organizations like the American Conference of Governmental Industrial Hygienists (ACGIH) and the Korean Ministry of Labor have set Threshold Limit Values (TLVs) for airborne lead and chromium to minimize worker exposure [].
A: The provided research focuses primarily on the toxic and carcinogenic properties of lead chromate [, , , , , ]. Therefore, information regarding its potential efficacy in biological models or systems is limited within these studies.
A: While specific resistance mechanisms for lead chromate are not explicitly discussed in the provided research, some studies highlight the protective role of DNA repair mechanisms [, ]. For instance, XRCC1, a DNA repair protein, is crucial in mitigating lead chromate-induced cytotoxicity and chromosomal damage [, ]. This suggests that cells with robust DNA repair pathways might exhibit some level of resistance to lead chromate toxicity.
A: Lead chromate is classified as a human carcinogen [, ]. Occupational exposure to lead chromate, particularly in industries involved in its production and use, is linked to an increased risk of lung cancer and cancer of the sinonasal cavity [, , ].
A: Lead chromate primarily affects the respiratory system, potentially causing shortness of breath, bronchitis, pneumonia, and asthma [, ]. It can also affect the gastrointestinal tract, liver, kidneys, and immune system []. Animal studies reveal that high lead chromate intake can lead to lead accumulation in the liver and kidneys, potentially causing organ damage [].
A: Research is ongoing to find safer alternatives to lead chromate in various applications []. Organic yellow pigments are being explored as potential substitutes, particularly in applications like traffic paints []. These alternatives aim to provide similar color properties with reduced toxicity and environmental impact.
A: Due to its hazardous nature, lead chromate waste requires careful management. Recycling and disposal methods are subject to environmental regulations [].
- A: A variety of analytical techniques are utilized to study lead chromate, including:
- Spectroscopic Techniques: FTIR [, ], Raman Spectroscopy [], UV-Vis Spectroscopy []
- Microscopy: Scanning Electron Microscopy (SEM) [, , ], Transmission Electron Microscopy (TEM) [, ]
- X-ray Techniques: X-ray Diffraction (XRD) [, , , ], X-ray Fluorescence (XRF) [, ]
- Chromatographic Techniques: Gel Filtration Chromatography []
- Electrochemical Techniques: Conductivity Measurements []
- Other Techniques: Thermal Analysis (TGA/DSC) [], Colorimetry [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


